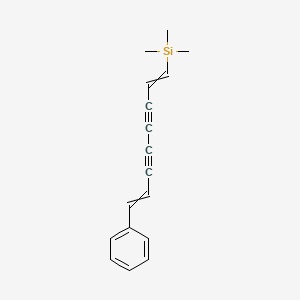
Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane is an organosilicon compound with the molecular formula C17H18Si This compound is characterized by its unique structure, which includes a phenyl group, octadiene, and diynyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane typically involves the reaction of trimethylsilylacetylene with phenylacetylene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the coupling of the acetylenic compounds. The reaction conditions usually include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as tetrahydrofuran (THF) or toluene.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced silane derivatives.
Substitution: The silicon atom in the compound can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), ozone (O3), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield silane derivatives with different degrees of hydrogenation.
Scientific Research Applications
Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the development of new biomaterials and as a probe in biological studies to understand the interactions between silicon-containing compounds and biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for the synthesis of silicon-based pharmaceuticals.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as coatings and adhesives, that require specific chemical and physical characteristics.
Mechanism of Action
The mechanism by which Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. The phenyl and diynyl groups provide additional sites for chemical modifications, allowing for the fine-tuning of the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
1,7-Octadiene: A related compound with a similar carbon backbone but without the silicon and phenyl groups.
Phenylacetylene: Contains a phenyl group attached to an acetylene moiety, similar to the structure of Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane.
Trimethylsilylacetylene: A simpler organosilicon compound with a trimethylsilyl group attached to an acetylene moiety.
Uniqueness
This compound is unique due to the combination of its silicon atom, phenyl group, and diynyl groups This unique structure imparts specific chemical properties that are not found in simpler compounds like 1,7-octadiene or phenylacetylene
Properties
CAS No. |
648435-58-9 |
|---|---|
Molecular Formula |
C17H18Si |
Molecular Weight |
250.41 g/mol |
IUPAC Name |
trimethyl(8-phenylocta-1,7-dien-3,5-diynyl)silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)16-12-7-5-4-6-9-13-17-14-10-8-11-15-17/h8-16H,1-3H3 |
InChI Key |
AGEMYZBPCBJGMC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CC#CC#CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


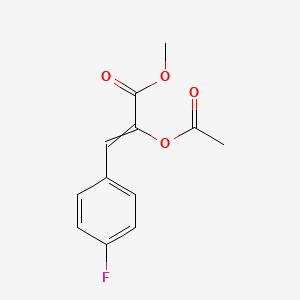
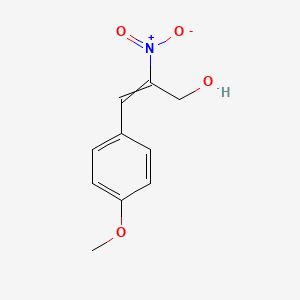
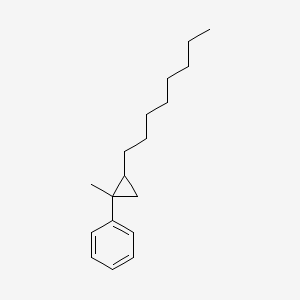
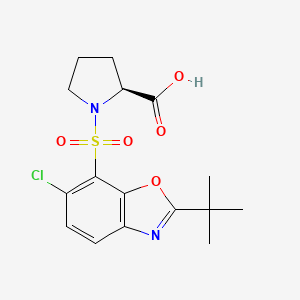
![{[(Undec-1-en-3-yl)oxy]methyl}benzene](/img/structure/B12611680.png)

![4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)-](/img/structure/B12611698.png)
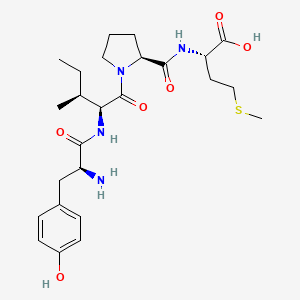
![N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine](/img/structure/B12611712.png)


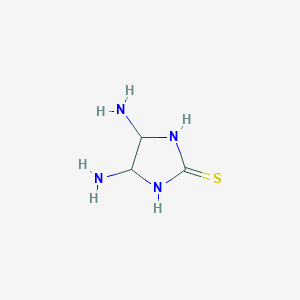
![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol](/img/structure/B12611731.png)
![4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-](/img/structure/B12611734.png)
